Eckol

描述

准备方法

合成路线和反应条件

Eckol 主要从天然来源获得,特别是褐藻。 提取过程涉及多个步骤,包括溶剂提取、纯化和分离 . 藻类通常先干燥粉碎,然后用乙醇或甲醇等溶剂进行溶剂提取。 然后使用柱层析等技术对提取物进行纯化,以分离 this compound .

工业生产方法

This compound 的工业生产涉及褐藻的大规模栽培,然后进行类似于实验室环境中使用的提取和纯化过程 . 这些方法的可扩展性允许以足够数量生产 this compound 以用于研究和潜在的治疗应用。

化学反应分析

反应类型

Eckol 经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物以增强其生物活性或研究其化学性质至关重要。

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化会导致醌的形成,而还原会导致羟基化衍生物的形成 .

科学研究应用

Antioxidant and Anti-inflammatory Properties

Eckol exhibits potent antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals and reduce oxidative damage in cells, particularly in skin keratinocytes exposed to particulate matter (PM2.5) . This protective effect extends to various cell lines, including lung fibroblasts and liver cells, highlighting its broad applicability in dermatological and respiratory health .

Case Study:

A study demonstrated that this compound significantly improved cell viability in human keratinocytes subjected to oxidative stress from PM2.5 exposure, reducing reactive oxygen species levels and preventing apoptosis .

Neuroprotective Effects

This compound has been identified as a potential therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. It acts as an agonist for dopamine receptors D3 and D4, with studies showing effective concentrations that suggest its viability as a treatment option . Molecular dynamics simulations indicate that this compound binds effectively to these receptors, potentially offering a dual-action mechanism beneficial for neuroprotection .

Table 1: Neuroprotective Activity of this compound

| Receptor Type | EC50 (µM) | Reference Agonist EC50 (nM) |

|---|---|---|

| D3 | 48.62 | 2.9 |

| D4 | 42.55 | 3.3 |

Anticancer Activity

This compound's anticancer properties have been explored in various studies, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer types. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

In vitro studies have shown that this compound can suppress the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of pro-apoptotic factors .

Cardiovascular Health

This compound has shown promise in cardiovascular applications due to its anti-hypertensive effects. It can inhibit angiotensin-converting enzyme activity, which plays a critical role in blood pressure regulation . Additionally, its anti-inflammatory properties may contribute to overall cardiovascular health by reducing inflammation within blood vessels.

Hepatoprotective Effects

Research indicates that this compound provides protective effects against liver damage induced by various toxins. It has been shown to mitigate hepatotoxicity through its antioxidant capacity and ability to modulate inflammatory responses .

Table 2: Summary of this compound's Protective Effects

Antimicrobial Activity

This compound has demonstrated antibacterial and antiviral properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various pathogens suggests potential applications in treating infections and enhancing food safety .

作用机制

相似化合物的比较

生物活性

Eckol is a phlorotannin derived from marine brown algae, particularly from the Ecklonia species, known for its diverse biological activities. This compound has garnered significant attention in recent years due to its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

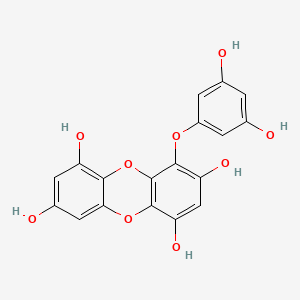

Chemical Structure and Properties

This compound belongs to the dibenzo-1,4-dioxin class of phlorotannins and is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activities. The compound's structure allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

Antioxidant Activity

This compound exhibits strong antioxidant properties, protecting cells from oxidative stress by enhancing cellular antioxidant activity. Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties across various cancer cell lines:

- Breast Cancer : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF7) by inducing apoptosis and modulating key signaling pathways such as JAK2/STAT3 and NF-κB .

- Pancreatic Cancer : this compound was found to attenuate Reg3A-mediated survival signals in pancreatic cancer cells (SW1990), reducing their proliferation without exerting direct cytotoxic effects .

- Neuroblastoma : this compound has been shown to inhibit glioma stem-like cells' growth and enhance their sensitivity to chemotherapy agents like temozolomide .

Neuroprotective Effects

This compound has protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates in neuronal cell models. It has been reported to reduce aggregate density and improve cell viability in PC12 cells exposed to Aβ . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound are mediated through various mechanisms:

- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and reducing oxidative stress markers.

- Apoptotic Pathways : Modulating caspase activity and Bcl-2 family proteins, thereby influencing cell survival and death pathways.

- Signal Transduction : Interfering with critical signaling pathways involved in cell proliferation, migration, and apoptosis.

Case Studies

属性

IUPAC Name |

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZRBGISTUIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237333 | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-74-7 | |

| Record name | Eckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。